N-(2-ethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide
CAS No.: 888451-71-6
Cat. No.: VC7389827
Molecular Formula: C22H18N2O5
Molecular Weight: 390.395
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888451-71-6 |
|---|---|
| Molecular Formula | C22H18N2O5 |
| Molecular Weight | 390.395 |
| IUPAC Name | N-(2-ethoxyphenyl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C22H18N2O5/c1-2-27-17-11-6-4-9-15(17)23-22(26)20-19(14-8-3-5-10-16(14)29-20)24-21(25)18-12-7-13-28-18/h3-13H,2H2,1H3,(H,23,26)(H,24,25) |
| Standard InChI Key | DPRDXCRMHJENOJ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |
Introduction
Structural Characteristics and Physicochemical Properties
The molecular architecture of N-(2-ethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide comprises three primary components (Figure 1):
-
Benzofuran core: A fused bicyclic system of benzene and furan rings.
-
2-Ethoxyphenyl carboxamide: An ethoxy-substituted phenyl group attached to the benzofuran’s 2-position via a carboxamide linkage.
-
Furan-2-amido substituent: A furan ring connected to the benzofuran’s 3-position through an amide bond.
Physicochemical Properties
While experimental data for this compound are scarce, its structural isomer, N-(4-ethoxyphenyl)-3-[(furan-2-carbonyl)amino]-1-benzofuran-2-carboxamide (CAS No. C686-0927), offers insights :
| Property | Value |
|---|---|
| Molecular Weight | 390.39 g/mol |
| logP (Partition Coefficient) | 3.87 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 69.25 Ų |
The 2-ethoxyphenyl isomer likely exhibits similar hydrophobicity (logP ≈ 3.8–4.0) and solubility challenges due to its high molecular weight and planar aromatic systems . The ethoxy group enhances lipophilicity, potentially improving membrane permeability, while the amide and furan moieties contribute to hydrogen-bonding capacity .
Synthesis and Manufacturing Approaches
Hypothesized Synthesis Pathway
-
Benzofuran Core Formation:
-
Substituent Introduction:
-
Functionalization:
Challenges in Synthesis
-
Regioselectivity: Ensuring proper substitution at the 2- and 3-positions requires precise reaction conditions .
-
Purification: High hydrophobicity may complicate chromatographic separation .
Applications and Therapeutic Prospects
Pharmaceutical Development
-
Oncology: Potential as a tubulin-targeting agent for breast, lung, or colorectal cancers.
-
Anti-Infectives: Broad-spectrum antimicrobial candidate for drug-resistant infections.
-
Osteoporosis: Bone-forming agent to counteract excessive resorption in osteoporosis .
Agricultural Chemistry
Benzofurans are explored as fungicides and insecticides. The ethoxyphenyl group may enhance systemic mobility in plant tissues.
Research Gaps and Future Directions
-
Synthetic Optimization: Develop regioselective methods to improve yield and purity.
-
Pharmacokinetic Studies: Evaluate absorption, distribution, metabolism, and excretion (ADME) properties.
-
Target Validation: Identify molecular targets via proteomic or CRISPR screening.
-
Toxicology: Assess acute and chronic toxicity in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume